Cas no 1421602-39-2 (4-chloro-2-ethylfuro3,2-cpyridine)

4-Chloro-2-ethylfuro[3,2-c]pyridine is a heterocyclic compound featuring a fused furan and pyridine ring system with chloro and ethyl functional groups. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the ethyl substituent contributes to steric and electronic modulation. Its fused ring system offers stability and versatility in cross-coupling reactions, facilitating the development of complex molecules. Suitable for use in medicinal chemistry, this compound is particularly useful in the design of bioactive molecules due to its balanced lipophilicity and structural rigidity. Proper handling under inert conditions is recommended to preserve reactivity.
4-chloro-2-ethylfuro3,2-cpyridine structure
1421602-39-2 structure
Product Name:4-chloro-2-ethylfuro3,2-cpyridine
CAS No:1421602-39-2
MF:C9H8ClNO
MW:181.618921279907
CID:4597846
PubChem ID:71756241
Update Time:2025-11-02

4-chloro-2-ethylfuro3,2-cpyridine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-ethylfuro[3,2-c]pyridine
    • Furo[3,2-c]pyridine, 4-chloro-2-ethyl-
    • 4-chloro-2-ethylfuro3,2-cpyridine
    • Inchi: 1S/C9H8ClNO/c1-2-6-5-7-8(12-6)3-4-11-9(7)10/h3-5H,2H2,1H3
    • InChI Key: JYVFPUCOBMPXEH-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC=CC2OC(CC)=CC1=2

4-chloro-2-ethylfuro3,2-cpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
C372278-5mg
4-chloro-2-ethylfuro[3,2-c]pyridine
1421602-39-2
5mg
$ 50.00 2022-04-01
TRC
C372278-10mg
4-chloro-2-ethylfuro[3,2-c]pyridine
1421602-39-2
10mg
$ 95.00 2022-04-01
TRC
C372278-50mg
4-chloro-2-ethylfuro[3,2-c]pyridine
1421602-39-2
50mg
$ 320.00 2022-04-01
Chemenu
CM467051-100mg
4-chloro-2-ethylfuro[3,2-c]pyridine
1421602-39-2 95%+
100mg
$*** 2023-03-31
Chemenu
CM467051-250mg
4-chloro-2-ethylfuro[3,2-c]pyridine
1421602-39-2 95%+
250mg
$*** 2023-03-31
Chemenu
CM467051-500mg
4-chloro-2-ethylfuro[3,2-c]pyridine
1421602-39-2 95%+
500mg
$*** 2023-03-31
Chemenu
CM467051-1g
4-chloro-2-ethylfuro[3,2-c]pyridine
1421602-39-2 95%+
1g
$*** 2023-03-31
Enamine
EN300-108929-0.05g
4-chloro-2-ethylfuro[3,2-c]pyridine
1421602-39-2 95%
0.05g
$252.0 2023-10-27
Enamine
EN300-108929-0.1g
4-chloro-2-ethylfuro[3,2-c]pyridine
1421602-39-2 95%
0.1g
$376.0 2023-10-27
Enamine
EN300-108929-0.25g
4-chloro-2-ethylfuro[3,2-c]pyridine
1421602-39-2 95%
0.25g
$538.0 2023-10-27

Additional information on 4-chloro-2-ethylfuro3,2-cpyridine

4-Chloro-2-ethylfuro[3,2-c]pyridine (CAS No. 1421602-39-2): A Comprehensive Overview

4-Chloro-2-ethylfuro[3,2-c]pyridine (CAS No. 1421602-39-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chlorinated pyridine derivative belongs to the class of fused-ring heterocycles, combining the structural features of both furan and pyridine rings. Its unique molecular architecture makes it particularly valuable for designing bioactive molecules with targeted properties.

The compound's chemical structure features a chloro-substituted pyridine core fused with a furan ring at the [3,2-c] position, along with an ethyl group at the 2-position. This specific arrangement contributes to its distinctive electronic properties and reactivity patterns, which are currently being explored in various synthetic applications. Researchers are particularly interested in how the electron-withdrawing chloro group influences the compound's behavior in different chemical environments.

In recent years, 4-chloro-2-ethylfuro[3,2-c]pyridine has emerged as a promising building block for drug discovery programs. Its structural motifs appear in several pharmacologically active compounds, particularly those targeting neurological disorders and inflammatory conditions. The pharmaceutical industry's growing focus on small molecule therapeutics has increased demand for such specialized intermediates, with many researchers investigating its potential in kinase inhibitor development.

The compound's applications extend beyond medicine into material science and catalysis. Its conjugated system and heteroatom content make it interesting for developing organic electronic materials, particularly in the context of OLED technology and organic semiconductors. Recent studies have examined its potential as a ligand in transition metal complexes, where the nitrogen and oxygen atoms can coordinate to various metal centers.

Synthetic approaches to 4-chloro-2-ethylfuro[3,2-c]pyridine typically involve multi-step organic synthesis strategies. Common routes include the cyclization of appropriately substituted precursors or the functionalization of pre-formed furopyridine scaffolds. The chlorination step is particularly crucial for achieving high purity of the final product, with researchers continuously optimizing conditions to improve yields and selectivity.

From a physicochemical perspective, this compound demonstrates moderate solubility in common organic solvents, with particular affinity for polar aprotic solvents like DMSO and DMF. Its melting point and stability profile make it suitable for various synthetic manipulations under standard laboratory conditions. These properties contribute to its growing popularity as a versatile intermediate in organic synthesis.

The commercial availability of 4-chloro-2-ethylfuro[3,2-c]pyridine has expanded significantly in recent years, reflecting its increasing importance in research and development. Suppliers typically offer the compound in various purity grades, with analytical methods like HPLC and NMR used for quality control. The global market for such specialty chemicals continues to grow, driven by demand from pharmaceutical and materials science sectors.

Recent patent literature reveals numerous applications of 4-chloro-2-ethylfuro[3,2-c]pyridine derivatives in drug development. Several clinical candidates containing this structural motif are currently in various stages of development, particularly for treating central nervous system disorders and metabolic diseases. The compound's ability to modulate biological targets while maintaining favorable drug-like properties makes it particularly valuable for medicinal chemistry programs.

Environmental and safety considerations for handling 4-chloro-2-ethylfuro[3,2-c]pyridine follow standard laboratory protocols for halogenated compounds. While not classified as highly hazardous, proper personal protective equipment and ventilation are recommended during handling. The compound's environmental fate and degradation pathways are areas of ongoing research, particularly regarding its persistence in various ecosystems.

Analytical characterization of 4-chloro-2-ethylfuro[3,2-c]pyridine typically employs a combination of spectroscopic techniques. Mass spectrometry provides molecular weight confirmation, while NMR spectroscopy (particularly 1H and 13C) offers detailed structural information. X-ray crystallography has been used to determine the precise molecular geometry of related compounds in this series.

The future research directions for 4-chloro-2-ethylfuro[3,2-c]pyridine appear promising, with several academic and industrial groups investigating its potential in catalysis, materials science, and medicinal chemistry. Its structural versatility allows for numerous derivatization possibilities, making it a valuable scaffold for developing new functional materials and bioactive compounds. The growing interest in heterocyclic chemistry ensures continued exploration of this compound's potential applications.

For researchers working with 4-chloro-2-ethylfuro[3,2-c]pyridine, proper storage conditions are essential to maintain compound integrity. Recommendations typically include storage in cool, dry environments under inert atmosphere when possible. The compound's stability under various conditions is an active area of investigation, with particular attention to its photostability and thermal stability profiles.

The synthesis of 4-chloro-2-ethylfuro[3,2-c]pyridine derivatives continues to evolve, with recent advances in green chemistry approaches seeking to improve the atom economy and reduce environmental impact of production processes. These developments align with broader trends in chemical manufacturing toward more sustainable practices while maintaining high purity standards required for research applications.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jiangsu Kolod Food Ingredients Co.,ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd